molecular formula C20H16O7 B13143071 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate CAS No. 25466-76-6

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

Cat. No.: B13143071
CAS No.: 25466-76-6
M. Wt: 368.3 g/mol
InChI Key: NZOKPGYOGJBULF-UHFFFAOYSA-N
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Description

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves the acetylation of the corresponding anthraquinone derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different anthraquinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the anthraquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other anthraquinone derivatives.

Properties

CAS No.

25466-76-6

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(8-acetyloxy-6-methoxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C20H16O7/c1-9-5-13-17(15(6-9)26-10(2)21)20(24)18-14(19(13)23)7-12(25-4)8-16(18)27-11(3)22/h5-8H,1-4H3

InChI Key

NZOKPGYOGJBULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC

Origin of Product

United States

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